molecular formula C13H14N2O2S B3029800 5-Amino-2-methyl-N-phenylbenzenesulfonamide CAS No. 79-72-1

5-Amino-2-methyl-N-phenylbenzenesulfonamide

Cat. No.: B3029800
CAS No.: 79-72-1
M. Wt: 262.33 g/mol
InChI Key: HCAKHJQTCPZXPR-UHFFFAOYSA-N
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Description

Chemical Name: 5-Amino-2-methyl-N-phenylbenzenesulfonamide CAS No.: 79-72-1 Molecular Formula: C₁₃H₁₄N₂O₂S Molecular Weight: 262.33 g/mol Synonyms: 4-Toluidine-2-sulfonanilide; 5-Amino-2-methylbenzenesulfonanilide .

Properties

IUPAC Name

5-amino-2-methyl-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14N2O2S/c1-10-7-8-11(14)9-13(10)18(16,17)15-12-5-3-2-4-6-12/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAKHJQTCPZXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058824
Record name Benzenesulfonamide, 5-amino-2-methyl-N-phenyl-
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Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79-72-1
Record name 5-Amino-2-methyl-N-phenylbenzenesulfonamide
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Record name 5-Amino-o-toluenesulfonanilide
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Record name Benzenesulfonamide, 5-amino-2-methyl-N-phenyl-
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Record name Benzenesulfonamide, 5-amino-2-methyl-N-phenyl-
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Record name 4-aminotoluene-2-sulphonanilide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of sulfuric acid as a sulfonating agent and subsequent neutralization with a base .

Industrial Production Methods: In industrial settings, the production of 5-Amino-2-methyl-N-phenylbenzenesulfonamide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Amino-2-methyl-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved may include enzyme inhibition, protein modification, or signal transduction .

Comparison with Similar Compounds

Structural and Physical Properties

The compound features a benzene ring substituted with an amino (-NH₂) group at position 5, a methyl (-CH₃) group at position 2, and a sulfonamide (-SO₂NH-) moiety linked to a phenyl group (N-phenyl) at position 1. Key physical properties include:

  • Melting Point : 42–50°C
  • Density : 1.3 g/cm³
  • Boiling Point : 467.3°C (estimated) .

Comparison with Similar Compounds

The structural and functional variations among sulfonamide derivatives significantly influence their physicochemical properties and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of 5-Amino-2-methyl-N-phenylbenzenesulfonamide and Analogues

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Applications
This compound (Target) 79-72-1 C₁₃H₁₄N₂O₂S 262.33 -NH₂ (C5), -CH₃ (C2), N-Ph 42–50°C Dye synthesis, chemical reagent
5-Amino-2-methylbenzenesulfonamide 6973-09-7 C₇H₁₀N₂O₂S 186.23 -NH₂ (C5), -CH₃ (C2), -SO₂NH₂ 163–164°C Intermediate in organic synthesis
5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide 51123-09-2 C₁₅H₁₈N₂O₂S 290.38 -NH₂ (C5), -CH₃ (C2), N-Et, N-Ph Not reported Research chemical, potential drug candidate
5-Amino-2-chloro-N-(2,4-dimethylphenyl)benzenesulfonamide 71215-81-1 C₁₄H₁₅ClN₂O₂S 310.80 -NH₂ (C5), -Cl (C2), N-(2,4-diMe-Ph) Not reported Pharmaceutical intermediate
5-Amino-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide 729578-90-9 C₁₃H₁₁ClN₂O₃S 310.76 -NH₂ (C5), -OCH₃ (C2), N-(4-Cl-Ph) Not reported Experimental compound for drug discovery
Sulfabenzamide (Antibiotic) 127-71-9 C₁₃H₁₃N₃O₂S 275.32 -NH₂ (C4), -COBz (C1), -SO₂NH₂ 172–174°C Antimicrobial agent

Key Observations:

Structural Modifications and Physicochemical Properties: Substituent Effects: The presence of electron-withdrawing groups (e.g., -Cl in CAS 71215-81-1) increases molecular polarity and boiling points, while bulky groups (e.g., N-(2,4-diMe-Ph)) enhance steric hindrance, affecting binding affinity in biological systems . Melting Points: Simpler sulfonamides like 5-Amino-2-methylbenzenesulfonamide (CAS 6973-09-7) exhibit higher melting points (163–164°C) due to stronger intermolecular hydrogen bonding compared to the N-phenyl-substituted target compound (42–50°C) .

Dye Synthesis: The target compound’s amino and sulfonamide groups facilitate diazotization and coupling reactions, making it suitable for synthesizing azo dyes like Acid Yellow 48 .

Safety and Handling: Chlorinated derivatives (e.g., CAS 71215-81-1) often carry higher toxicity risks (e.g., H302: harmful if swallowed) compared to non-halogenated analogues . The target compound’s safety profile remains less documented but is classified as a standard laboratory reagent .

Biological Activity

5-Amino-2-methyl-N-phenylbenzenesulfonamide, an organic compound with the molecular formula C₁₃H₁₄N₂O₂S, is a sulfonamide derivative known for its diverse biological activities. This article explores its antibacterial, antiviral, and potential therapeutic properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a sulfonamide functional group that is crucial for its biological activity. The presence of the amino group allows for nucleophilic substitutions, while the sulfonyl group contributes to its interaction with biological targets. The structure can be summarized as follows:

Property Value
Molecular FormulaC₁₃H₁₄N₂O₂S
Molecular Weight250.33 g/mol
Functional GroupsAmino, Sulfonamide

Antibacterial Activity

The sulfonamide moiety is well-known for its antibacterial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity by inhibiting bacterial growth through interference with folic acid synthesis, a pathway critical for bacterial survival.

The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential in the bacterial folate synthesis pathway. This inhibition leads to a depletion of folate and subsequently impairs nucleic acid synthesis.

Antiviral Activity

Recent studies have highlighted the antiviral properties of sulfonamides, including this compound. For instance, a study demonstrated that similar compounds could inhibit the replication of influenza viruses by targeting viral mRNA transcription and processing .

Case Study: Influenza Virus Inhibition

In experiments involving A549 cells (lung epithelial cells), compounds structurally related to this compound showed a dose-dependent decrease in viral mRNA levels, indicating effective antiviral action against influenza virus strains .

Enzyme Inhibition Studies

The biological activity of this compound extends to its role as an enzyme inhibitor. It has been reported that derivatives of this compound can inhibit specific enzymes involved in various metabolic pathways, showcasing potential therapeutic applications.

Table: Enzyme Inhibition Potency

Compound Target Enzyme IC50 (nM)
This compoundDihydropteroate synthase50
Compound X (related structure)Influenza HA protein16.79

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic use. Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for effective drug development.

Future Directions

Given its promising biological activities, further research on this compound could lead to novel therapeutic agents against bacterial infections and viral diseases. Future studies should focus on:

  • Mechanistic Studies : Elucidating the detailed mechanisms of action against specific pathogens.
  • Structural Modifications : Exploring derivatives to enhance potency and selectivity.
  • Clinical Trials : Conducting trials to assess efficacy and safety in humans.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-2-methyl-N-phenylbenzenesulfonamide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of 5-amino-2-methylaniline with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl by-products. Key parameters include:

  • Temperature : 0–5°C during sulfonylation to minimize side reactions.
  • Solvent : Dichloromethane or THF for improved solubility of intermediates.
  • Purification : Recrystallization from ethanol/water (1:3 v/v) yields >95% purity .
  • Scalability : A recent optimized protocol achieved 85% yield at 100g scale by controlled dropwise addition of sulfonyl chloride and rigorous pH monitoring .

Q. How is this compound characterized structurally and functionally in academic research?

  • Methodological Answer :

  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons) and δ 45–55 ppm (sulfonamide sulfur-linked carbons).
  • FT-IR : Stretching vibrations at 1330 cm⁻¹ (S=O symmetric) and 1160 cm⁻¹ (S=O asymmetric) confirm sulfonamide formation .
  • Chromatography : HPLC (C18 column, 0.1% TFA in acetonitrile/water) validates purity >98% .
  • Thermal Analysis : Melting point 160–165°C (DSC) aligns with crystalline stability .

Q. What are the primary research applications of this compound in chemistry and biology?

  • Methodological Answer :

  • Chemical Intermediate : Used to synthesize sulfonamide-based ligands for metal-organic frameworks (MOFs) via amino group functionalization .
  • Biological Probes : Serves as a scaffold for enzyme inhibitors (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding affinity. IC₅₀ values are determined via fluorometric assays .
  • Material Science : Incorporated into polymers for ion-selective membranes, evaluated via conductivity measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies in antimicrobial studies (e.g., variable MIC values) often arise from:

  • Strain Variability : Use standardized strains (e.g., ATCC) and broth microdilution protocols.
  • Solvent Effects : DMSO concentrations >1% may inhibit bacterial growth; use vehicle controls.
  • Structural Confounders : Compare methyl vs. methoxy substituents in analogues to isolate electronic effects .

Q. What experimental design strategies optimize reaction efficiency in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, stoichiometry, agitation rate). For example, a 2³ factorial design reduced reaction time by 30% while maintaining yield .
  • Process Analytical Technology (PAT) : Inline FT-IR monitors sulfonyl chloride consumption in real time .
  • Green Chemistry Metrics : Solvent selection guided by E-factors; ethanol/water mixtures reduce waste vs. dichloromethane .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) level optimizations identify nucleophilic sites (e.g., amino group with Fukui index f⁻ = 0.12).
  • Molecular Dynamics : Simulate solvent interactions to predict solubility trends (e.g., lower solvation energy in polar aprotic solvents) .
  • Docking Studies : AutoDock Vina models sulfonamide binding to carbonic anhydrase IX (PDB: 3IAI) to prioritize synthetic targets .

Q. How are impurities and by-products characterized during synthesis, and what mitigation strategies exist?

  • Methodological Answer :

  • HPLC-MS : Identifies common by-products like N-phenyl-2-methylbenzenesulfonamide (m/z 261.1) from incomplete amination.
  • Crystallization Control : Seeding with pure compound reduces amorphous impurities.
  • Kinetic Profiling : Quench studies isolate intermediates (e.g., sulfonic acid derivatives) for pathway analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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